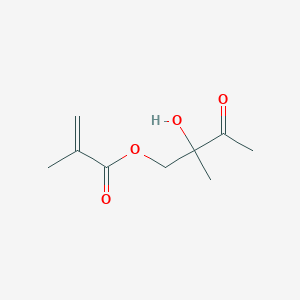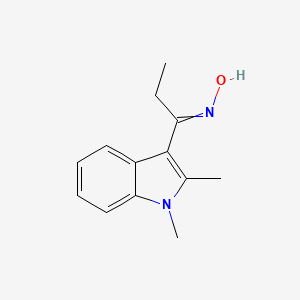
1-Propanone, 1-(1,2-dimethyl-1H-indol-3-yl)-, oxime, (E)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Propanone, 1-(1,2-dimethyl-1H-indol-3-yl)-, oxime, (E)- is a chemical compound with the molecular formula C13H16N2O This compound is characterized by the presence of an indole ring substituted with dimethyl groups and an oxime functional group
Méthodes De Préparation
The synthesis of 1-Propanone, 1-(1,2-dimethyl-1H-indol-3-yl)-, oxime, (E)- typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 1-(1,2-dimethyl-1H-indol-3-yl)-propanone.
Oxime Formation: The ketone group in the starting material is converted to an oxime using hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out under reflux conditions to ensure complete conversion.
Purification: The resulting oxime is purified using recrystallization or column chromatography to obtain the desired product in high purity.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and efficiency.
Analyse Des Réactions Chimiques
1-Propanone, 1-(1,2-dimethyl-1H-indol-3-yl)-, oxime, (E)- undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form corresponding nitroso or nitro compounds using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The oxime can be reduced to the corresponding amine using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce additional functional groups.
Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperatures to ensure selective and efficient transformations. The major products formed from these reactions depend on the specific reagents and conditions employed.
Applications De Recherche Scientifique
1-Propanone, 1-(1,2-dimethyl-1H-indol-3-yl)-, oxime, (E)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including bacterial infections and cancer.
Industry: It is used in the development of new materials and chemical processes, including the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism of action of 1-Propanone, 1-(1,2-dimethyl-1H-indol-3-yl)-, oxime, (E)- involves its interaction with specific molecular targets and pathways. The oxime group can form hydrogen bonds with biological molecules, affecting their structure and function. The indole ring can interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, such as inhibition of bacterial growth or induction of apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
1-Propanone, 1-(1,2-dimethyl-1H-indol-3-yl)-, oxime, (E)- can be compared with other similar compounds, such as:
1-Propanone, 1-(1H-indol-3-yl)-, oxime: Lacks the dimethyl substitution on the indole ring, which may affect its reactivity and biological activity.
1-Propanone, 1-(2-methyl-1H-indol-3-yl)-, oxime: Has a single methyl group on the indole ring, which may result in different chemical and biological properties.
1-Propanone, 1-(1,2-dimethyl-1H-indol-3-yl)-, hydrazone:
The uniqueness of 1-Propanone, 1-(1,2-dimethyl-1H-indol-3-yl)-, oxime, (E)- lies in its specific substitution pattern and functional groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
89969-77-7 |
|---|---|
Formule moléculaire |
C13H16N2O |
Poids moléculaire |
216.28 g/mol |
Nom IUPAC |
N-[1-(1,2-dimethylindol-3-yl)propylidene]hydroxylamine |
InChI |
InChI=1S/C13H16N2O/c1-4-11(14-16)13-9(2)15(3)12-8-6-5-7-10(12)13/h5-8,16H,4H2,1-3H3 |
Clé InChI |
RMEWJAZWSZUDIS-UHFFFAOYSA-N |
SMILES canonique |
CCC(=NO)C1=C(N(C2=CC=CC=C21)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-(Naphthalen-2-YL)ethenyl]phenanthrene](/img/structure/B14394845.png)
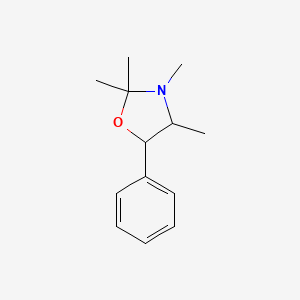
![1-[(1-Amino-2-methylpropan-2-yl)amino]-3-(2-chlorophenoxy)propan-2-ol](/img/structure/B14394859.png)
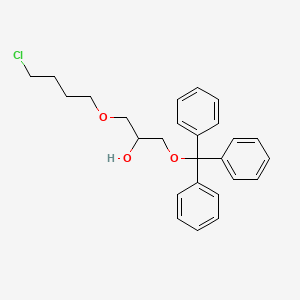
![2-(4-Methylphenyl)naphtho[2,1-D][1,3]thiazole](/img/structure/B14394865.png)
![[2-(3-Amino-3-oxopropanoyl)phenyl]acetic acid](/img/structure/B14394874.png)
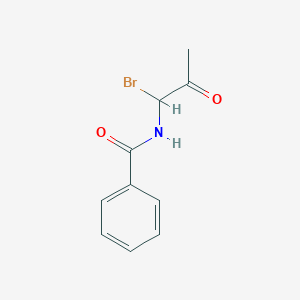
![(2E)-2-[(Benzenesulfonyl)amino]-N-hexyl-2-(hexylimino)acetamide](/img/structure/B14394886.png)
![N'-{4-[(Benzyloxy)methyl]phenyl}-N-methoxy-N-methylurea](/img/structure/B14394890.png)
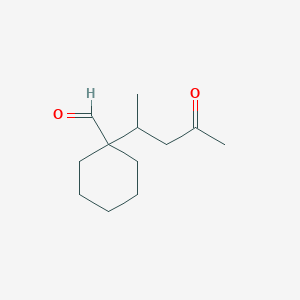
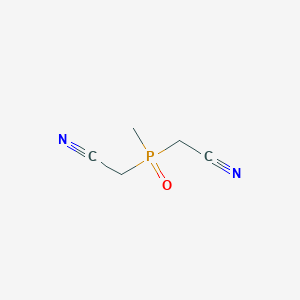
![9-(1-Hydroxyethyl)-10,11b-dimethyl-2,3,4,4a,5,6,6a,6b,7,8,10a,11,11a,11b-tetradecahydro-1h-benzo[a]fluoren-3-ol](/img/structure/B14394905.png)
